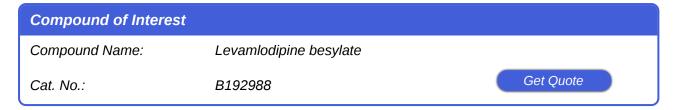


Application Note and Protocol for the Quantification of Levamlodipine Besylate using HPLC

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This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Levamlodipine Besylate** in pharmaceutical formulations. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the management of hypertension and angina pectoris. Accurate and precise quantification of **levamlodipine besylate** is crucial for quality control during drug manufacturing and for various research applications. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for this purpose.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions



Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Methanol : 50 mM Phosphate Buffer (pH 3.0) (15:35:50, v/v/v)[1][2]
Flow Rate	1.0 mL/min[3][4][5]
Injection Volume	20 μL[6]
Column Temperature	30°C[2][6]
Detection Wavelength	237 nm[2][4]
Run Time	Approximately 15 minutes

- Levamlodipine Besylate Reference Standard: USP or equivalent grade.
- · Acetonitrile: HPLC grade.
- Methanol: HPLC grade.
- Potassium Dihydrogen Orthophosphate: Analytical grade.
- Orthophosphoric Acid: Analytical grade.
- Water: HPLC grade or purified water.
- 50 mM Phosphate Buffer (pH 3.0): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.[5] Filter the buffer through a 0.45 μm membrane filter before use.
- Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the 50 mM phosphate buffer (pH 3.0) in the ratio of 15:35:50 (v/v/v).[1][2] Degas the mobile phase by sonication or an equivalent method before use.
- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Levamlodipine
 Besylate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and



dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 μg/mL.
- Sample Preparation (for Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of levamlodipine and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
 - Dilute to volume with the mobile phase and mix well.
 - \circ Filter a portion of the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.[8]
 - The resulting solution will have a theoretical concentration of 100 μg/mL of levamlodipine.
 Further dilute as needed to fall within the calibration curve range.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters



Parameter	Result
Linearity Range	35-105 μg/mL[1]
Correlation Coefficient (r²)	> 0.999[1]
Accuracy (% Recovery)	99.50 - 99.91%[1]
Precision (% RSD)	< 2%[9]
Limit of Detection (LOD)	0.0674 μg/mL[3]
Limit of Quantification (LOQ)	0.2044 μg/mL[3]
Retention Time	Approximately 12.3 min[1]

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements. The parameters are outlined in Table 3.

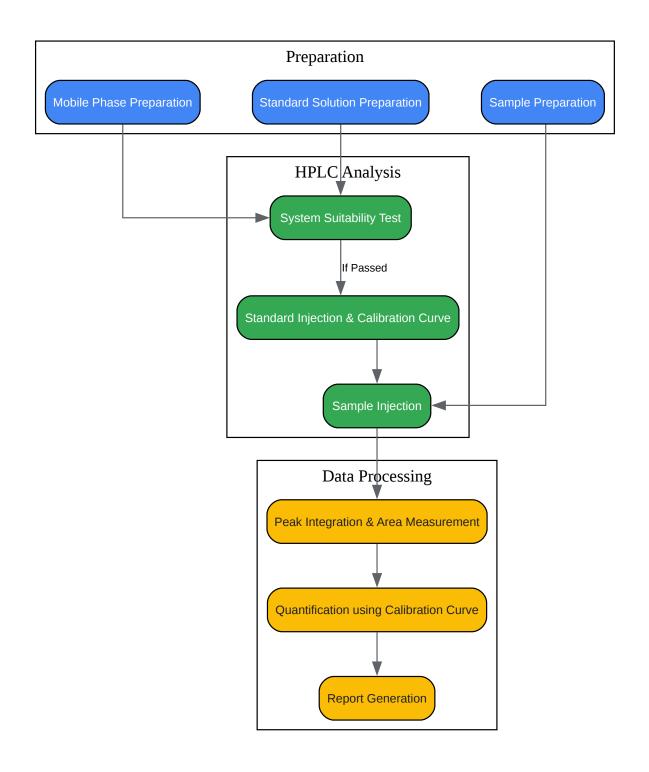
Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0[2]
Theoretical Plates	Not less than 2000[2]
% RSD of Peak Areas (for 6 replicate injections of standard)	Not more than 2.0%[4]

Experimental Workflow

The overall experimental workflow for the quantification of **levamlodipine besylate** is depicted in the following diagram.





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Caption: Experimental workflow for HPLC quantification.



Detailed Protocol

- · Instrument Setup:
 - Turn on the HPLC system, including the pump, detector, and column oven.
 - Set the chromatographic conditions as specified in Table 1.
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Check:
 - Inject the standard solution (e.g., 20 μg/mL) six times.
 - Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (% RSD) of the peak areas.
 - Ensure that all parameters meet the acceptance criteria listed in Table 3 before proceeding.
- Calibration Curve Construction:
 - $\circ~$ Inject each of the working standard solutions (e.g., 5, 10, 15, 20, 25, 30 $\mu g/mL)$ in duplicate.
 - Record the peak area for each injection.
 - Plot a graph of the mean peak area versus the concentration of the standard solutions.
 - Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and intercept of the calibration curve.
- Sample Analysis:
 - Inject the prepared sample solution in duplicate.
 - Record the peak area for the levamlodipine peak.



Calculation:

- Calculate the concentration of levamlodipine in the sample solution using the regression equation from the calibration curve: Concentration (μg/mL) = (Peak Area - Intercept) / Slope
- Calculate the amount of levamlodipine besylate in the tablet dosage form using the following formula: Amount (mg/tablet) = (C * D * A) / W Where:
 - C = Concentration of levamlodipine in the sample solution (µg/mL)
 - D = Dilution factor
 - A = Average tablet weight (mg)
 - W = Weight of tablet powder taken for analysis (mg)

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and robust for the quantification of **levamlodipine besylate** in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and research purposes.

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